molecular formula C9H7N3S B580117 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) CAS No. 18035-06-8

1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI)

Cat. No.: B580117
CAS No.: 18035-06-8
M. Wt: 189.236
InChI Key: OGRDJKZLVQIEJN-UHFFFAOYSA-N
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Description

1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) is a heterocyclic compound that combines the structural features of pyrazole and benzothiazole. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields of research.

Preparation Methods

The synthesis of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) typically involves cyclization reactions starting from appropriate precursors. One common method involves the reaction of 3-aminopyrazole with 2-chlorobenzothiazole under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but optimized for large-scale production with considerations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) undergoes various chemical reactions, including:

Scientific Research Applications

1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) involves its interaction with specific molecular targets, such as enzymes and receptors. For example, in the context of Alzheimer’s disease, the compound has been shown to inhibit acetylcholinesterase, thereby increasing the levels of acetylcholine in the brain and improving cognitive function. The compound also modulates amyloid beta aggregation, which is a hallmark of Alzheimer’s disease .

Comparison with Similar Compounds

1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) can be compared with other similar compounds such as:

The uniqueness of 1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI) lies in its specific structural features that confer unique biological activities and potential therapeutic applications.

Properties

CAS No.

18035-06-8

Molecular Formula

C9H7N3S

Molecular Weight

189.236

IUPAC Name

7-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole

InChI

InChI=1S/C9H7N3S/c1-5-11-7-3-2-6-4-10-12-8(6)9(7)13-5/h2-4H,1H3,(H,10,12)

InChI Key

OGRDJKZLVQIEJN-UHFFFAOYSA-N

SMILES

CC1=NC2=C(S1)C3=C(C=C2)C=NN3

Synonyms

1H-Pyrazolo[4,3-g]benzothiazole,7-methyl-(8CI,9CI)

Origin of Product

United States

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